Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde structure
p-Methoxybenzaldehyde structure
상품 이름:p-Methoxybenzaldehyde
CAS 번호:123-11-5
MF:C8H8O2
메가와트:136.1479
MDL:MFCD00003385
CID:36069
PubChem ID:31244

p-Methoxybenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 4-Methoxybenzaldehyde
    • AnisaldehydeMetoxybenzaldehyd
    • aubepine
    • 4-Methoxybenzylaldehyde
    • Anisic Aldehyde
    • p-methoxybenzaldehyde
    • 4-methoxy-benzaldehyd
    • Anisal
    • Benzaldehyde,4-methoxy-
    • Methyl-p-oxybenzaldehyde
    • Obepin
    • p-Formylanisole
    • p-Methoxybenzafdehyde
    • PARA ANISALDEHYDE
    • PARA ANISIC ALDEHYDE
    • P-ANISIC ALDEHYDE
    • FEMA 2670
    • AUBE'PINE
    • ANISALDEHYDE
    • ANISALDEHYDE,4-
    • ANISIC ALDEHYDE-P
    • 4-ANISALDEHYDE
    • p-Anisaldehyde
    • p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
    • ANISALDEHYDE, 4-(AS)
    • ANISALDEHYDE, 4-(RG)
    • 4-Methoxybenzald
    • Anisaldehyd
    • NSC 5590
    • Aubépine
    • 对甲氧基苯甲醛
    • Benzaldehyde, 4-methoxy-
    • Crategine
    • para-anisaldehyde
    • 4-Methoxy-benzaldehyde
    • Formylanisole, p-
    • Caswell No. 051E
    • FEMA No. 2670
    • p-Methoxybenzaldehyde (natural)
    • 4-methoxy benzaldehyde
    • ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 9PA5V6656V
    • EINE
    • MLS002152921
    • SMR001224521
    • MLSMR
    • p-Methoxybenzaldehyde
    • MDL: MFCD00003385
    • 인치: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
    • InChIKey: ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 미소: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
    • BRN: 471382

계산된 속성

  • 정밀분자량: 136.05200
  • 동위원소 질량: 136.052429494 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 104
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 26.3
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 분자량: 136.15

실험적 성질

  • 색과 성상: Oil
  • 밀도: 1.119 g/mL at 25 °C(lit.)
  • 융해점: −1 °C (lit.)
  • 비등점: 248 °C(lit.)
  • 플래시 포인트: 화씨 온도: 240.8°f< br / >섭씨: 116°C< br / >
  • 굴절률: n20/D 1.573(lit.)
  • PH값: 7 (2g/l, H2O, 20℃)
  • 용해도: 2g/l
  • 수용성: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.50770
  • 냄새: Hawthorn odor
  • 굴절률: Index of refraction = 1.5730 at 20 °C
  • FEMA: 2670
  • 머크: 663
  • 증기압: 0.03 mmHg
  • 용해성: 물에 약간 용해되고 에탄올, 에틸에테르와 혼용되며 아세톤, 염소모조에 쉽게 용해되며 벤젠에 용해된다.
  • 민감성: Air Sensitive

p-Methoxybenzaldehyde 보안 정보

  • 기호: GHS07
  • 제시어:위험했어
  • 신호어:Warning
  • 피해 선언: H302,H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:UN 3316 9/PG 2
  • WGK 독일:1
  • 위험 범주 코드: R22
  • 보안 지침: S26-S36-S45-S36/37-S16-S7
  • 포카표 F사이즈:10-23
  • RTECS 번호:BZ2625000
  • 위험물 표지: Xn
  • 독성:LD50 orally in rats: 1510 mg/kg (Jenner)
  • 포장 범주:I; II; III
  • 포장 등급:I; II; III
  • 폭발 한계치(explosive limit):1.4-5.3%(V)
  • 패키지 그룹:II
  • 저장 조건:−20°C
  • 위험 용어:R22
  • 보안 용어:S26-S36-S45-S36/37-S16-S7
  • 위험 등급:IRRITANT
  • TSCA:Yes

p-Methoxybenzaldehyde 세관 데이터

  • 세관 번호:29124900
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

p-Methoxybenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Oakwood
098960-500g
p-Anisaldehyde
123-11-5 99%
500g
$37.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15364-1000g
4-Methoxybenzaldehyde, 98%
123-11-5 98%
1000g
¥1218.00 2023-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003195-500ml
p-Methoxybenzaldehyde
123-11-5 99%
500ml
¥175 2024-05-26
Cooke Chemical
A0662412-5ML
p-Anisaldehyde , StandardforGC
123-11-5 ≥99%(GC)
5ml
RMB 78.40 2025-02-20
Oakwood
098960-10g
p-Anisaldehyde
123-11-5 99%
10g
$10.00 2024-07-19
Enamine
EN300-16096-50.0g
4-methoxybenzaldehyde
123-11-5 95%
50g
$50.0 2023-05-02
BAI LING WEI Technology Co., Ltd.
199896-100G
p-Anisaldehyde, 99%
123-11-5 99%
100G
¥ 284 2022-04-26
Fluorochem
079445-500g
4-Methoxybenzaldehyde
123-11-5 99%
500g
£50.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W267007-25KG-K
p-Methoxybenzaldehyde
123-11-5 ≥97.5%, FCC, FG
25KG
11148.93 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12030-500ml
4-Methoxybenzaldehyde
123-11-5 98%
500ml
¥319.0 2022-04-27

p-Methoxybenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1C:2048-37-5, C:1109-15-5, S:MeCN, 7 h, rt
참조
Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols
By Huang, Jie et al, Organic Letters, 2023, 25(30), 5613-5618

합성회로 2

반응 조건
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
참조
Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction
By Feng, Enqi et al, Angewandte Chemie, 2022, 61(10), e202116351

합성회로 3

반응 조건
1.1R:t-BuOK, C:2922795-44-4, S:PhMe, 24 h, 50°C
참조
Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts
By Kamal et al, Journal of Organic Chemistry, 2023, 88(9), 5827-5843

합성회로 4

반응 조건
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
참조
Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes
By Hu, Chun-Hong and Li, Yang, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

합성회로 5

반응 조건
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
참조
Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts
By Ikemoto, Satoru et al, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

합성회로 6

반응 조건
1.1R:KOH, C:2920937-52-4, S:m-C6H4Me2, 5 h, 120°C
참조
Synthesis and structural characterization of palladium pincer complexes: Sustainable synthesis of benzothiazoles
By Anandaraj, Pennamuthiriyan et al, Applied Organometallic Chemistry, 2023, 37(5), e7062

합성회로 7

반응 조건
1.1R:PhSiH3, R:Et3N, C:29934-17-6, C:19437-26-4, S:DMF, 18 h, 75°C
참조
Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions
By Li, Dan et al, Journal of Organic Chemistry, 2023, 88(8), 5231-5237

합성회로 8

반응 조건
1.1C:39368-32-6, C:TiO2, S:H2O, 4 h, rt
참조
Facile preparation of CuBi2O4/TiO2 hetero-systems employed for simulated solar-light selective oxidation of 4-methoxybenzyl alcohol model compound
By Djaballah, Ahmed Malek et al, Molecular Catalysis, 2023, 546, 113251

합성회로 9

반응 조건
1.1R:O2, C:NaN3, S:H2O, 16 h, rt
참조
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
By Yue, Xiaoguang et al, Asian Journal of Organic Chemistry, 2023, 12(6), e202300124

합성회로 10

반응 조건
1.1R:t-BuOOH, C:64554-19-4, S:Me(CH2)8Me, 37 h, 30°C
참조
Selective Peroxygenase-Catalysed Oxidation of Toluene Derivates to Benzaldehydes
By Wang, Yutong et al, ChemCatChem, 2023, 15(13), e202300645

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
참조
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

합성회로 12

반응 조건
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
참조
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
By Nadhagopal, Sundar et al, Synlett, 2023, 34(15), 1809-1813

합성회로 13

반응 조건
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
참조
Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions
By Peng, Qionghui et al, Catalysis Letters, 2023, 153(9), 2665-2673

합성회로 14

반응 조건
1.1R:R:O2, C:9029-60-1
참조
Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus
By Krahe, Nina-Katharina et al, ChemBioChem, 2021, 22(19), 2857-2861

합성회로 15

반응 조건
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
참조
Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity
By Shafaghatlonbar, Masoud and Bagherzade, Ghodsieh, Journal of Organometallic Chemistry, 2023, 996, 122758

합성회로 16

반응 조건
1.1R:Me4-piperidoxyl, R:O2, C:Fe(NO3)3, S:AcOH, 90 h, 80°C, 1 bar
참조
Honeycomb reactor: a promising device for streamlining aerobic oxidation under continuous-flow conditions
By Hosoya, Masahiro et al, Beilstein Journal of Organic Chemistry, 2023, 19, 752-763

합성회로 17

반응 조건
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
참조
Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde
By Li, Yan et al, ChemSusChem, 2023, 16(9), e202202355

합성회로 18

반응 조건
1.1R:O2, C:7787-59-9, S:MeCN, 2 h, rt
참조
Chelated Ion-Exchange Strategy toward BiOCl Mesoporous Single-Crystalline Nanosheets for Boosting Photocatalytic Selective Aromatic Alcohols Oxidation
By Li, Wei et al, Advanced Materials (Weinheim, 2023, 35(18), 2300396

합성회로 19

반응 조건
1.1R:O2, C:693794-98-8, S:MeCN, 12 h, rt
참조
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
By Li, Huili et al, Tetrahedron Letters, 2023, 125, 154624

합성회로 20

반응 조건
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
참조
Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage
By Choudhary, Kavita et al, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

합성회로 21

반응 조건
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
참조
Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework
By Tian, Hongrui et al, Dalton Transactions, 2023, 52(26), 9121-9130

합성회로 22

반응 조건
1.1C:CuCl, C:Me4-piperidoxyl, S:DMSO
참조
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
By Lemaitre, Sylvain et al, Green Chemistry, 2023, 25(14), 5698-5711

합성회로 23

반응 조건
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
참조
Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation
By Chen, Yanglin et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

합성회로 24

반응 조건
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
참조
A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes
By Sharma, Vivek et al, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

합성회로 25

반응 조건
1.1C:1416881-52-1, C:19788-49-9, S:AcOEt, 3 h, rt
참조
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
By Yang, Xiaona et al, Organic Letters, 2023, 25(29), 5486-5491

합성회로 26

반응 조건
1.1R:H2O2, C:89485-18-7, 4 h, 65°C
참조
Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes
By Liu, Xiaoxia et al, Afinidad, 2023, 80(598), 35-50

합성회로 27

반응 조건
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
참조
Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity
By Moodi, Zahra et al, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

합성회로 28

반응 조건
1.1R:O2, C:2937334-19-3, S:MeOH, S:MeCN, 72 h, 25°C, 0.1 MPa
참조
Designing polyoxometalate-based metal-organic framework for oxidation of styrene and cycloaddition of CO2 with epoxides
By Yan, Xiaomei et al, Chinese Chemical Letters, 2023, 34(7), 107851

합성회로 29

반응 조건
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
참조
Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction
By Chen, Chen et al, Macromolecular Rapid Communications, 2023, 44(12), 2300063

합성회로 30

반응 조건
1.1R:O2, C:15243-48-8, S:ClCH2CH2Cl, 14 h, rt
참조
Visible-Light Photocatalytic Aerobic C=C Bond Cleavage of Alkenes to Carbonyls by CsPbBr3 Nanocrystals
By Fan, Qiangwen et al, Journal of Organic Chemistry, 2023, 88(11), 7391-7400

합성회로 31

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

p-Methoxybenzaldehyde Raw materials

p-Methoxybenzaldehyde Preparation Products

p-Methoxybenzaldehyde 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:123-11-5)p-Anisaldehyde
주문 번호:sfd17053
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37
가격 ($):discuss personally

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:123-11-5)AnisicAldehyde
TB02811
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:123-11-5)p-Anisaldehyde
25473454
순결:98%
재다:Company Customization
가격 ($):문의